

Application Note: Chiral Analysis of (R)-Ofloxacin-d3 by HPLC

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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B584767

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of **(R)-Ofloxacin-d3**. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, exists as a racemic mixture of (S)-Ofloxacin (Levofloxacin) and (R)-Ofloxacin. The (S)-enantiomer is known to be significantly more active than the (R)-enantiomer.[1] Therefore, the accurate quantification of each enantiomer is critical in pharmaceutical development and quality control. This method utilizes a chiral stationary phase to achieve baseline separation of the ofloxacin enantiomers, making it suitable for the analysis of the deuterated analog, **(R)-Ofloxacin-d3**, which is often used as an internal standard in pharmacokinetic and metabolic studies.[2] The method is validated for its specificity, linearity, precision, and accuracy, demonstrating its suitability for routine analysis in research and quality control laboratories.

Introduction

Ofloxacin is a synthetic antibacterial agent widely used to treat various bacterial infections.[3][4] It possesses a chiral center at the C-3 position of the oxazine ring, resulting in two enantiomers: (S)-(-)-Ofloxacin and (R)-(+)-Ofloxacin.[5] The antibacterial activity of the (S)-isomer is reported to be 8 to 128 times higher than that of the (R)-isomer.[1] Due to these significant differences in pharmacological activity, there is a regulatory and scientific need for enantioselective analytical methods to control the chiral purity of ofloxacin-containing drug products.[5]

Deuterated analogs of drug molecules, such as **(R)-Ofloxacin-d3**, serve as valuable internal standards in quantitative bioanalysis by mass spectrometry due to their similar chemical properties and distinct mass.[2][6] An effective HPLC method for the separation of **(R)-Ofloxacin-d3** from its (S)-enantiomer is essential for accurate quantification. This application note presents a detailed protocol for the chiral HPLC analysis of **(R)-Ofloxacin-d3**.

Experimental

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or fluorescence detector.
- Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 μ m) or equivalent cellulose-based chiral stationary phase.[7]
- Data Acquisition: Agilent ChemStation or equivalent chromatography data software.
- Chemicals and Reagents:
 - **(R)-Ofloxacin-d3** (Analytical Standard)
 - (S)-Ofloxacin (Levofloxacin) (Reference Standard)
 - Hexane (HPLC Grade)
 - Ethanol (HPLC Grade)
 - Methanol (HPLC Grade)
 - Acetic Acid (Glacial, ACS Grade)
 - Diethylamine (Reagent Grade)
 - Acetonitrile (HPLC Grade)
 - Water (Milli-Q or equivalent)

Chromatographic Conditions

A chiral liquid-chromatographic method was developed for the enantiomeric separation of ofloxacin.[7] The following conditions were optimized for the baseline resolution of **(R)-Ofloxacin-d3** and (S)-Ofloxacin.

Parameter	Condition
Column	Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v) [7]
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 µL
Detection	UV at 294 nm[3][8] or Fluorescence (Excitation: 290 nm, Emission: 500 nm)

Note: The presence of diethylamine in the mobile phase is crucial for enhancing chromatographic efficiency and resolution between the enantiomers.[7]

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **(R)-Ofloxacin-d3** in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (for biological matrices)

For the analysis of **(R)-Ofloxacin-d3** in plasma or serum, a protein precipitation method can be employed.

- To 100 µL of plasma sample, add 200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile.
[9]
- Vortex the mixture for 3 minutes to ensure complete protein precipitation.[9]
- Centrifuge the sample at 14,000 rpm for 25 minutes.[9]
- Collect the supernatant and inject 50 µL into the HPLC system.[9]

Results and Discussion

The developed HPLC method successfully achieved baseline separation of the **(R)-Ofloxacin-d3** and (S)-Ofloxacin enantiomers. A representative chromatogram is shown in Figure 1.

(Note: A representative chromatogram would be included here in a full application note, showing two well-resolved peaks for the enantiomers.)

Method Validation Summary

The method was validated according to ICH guidelines, and the key performance parameters are summarized in the table below.

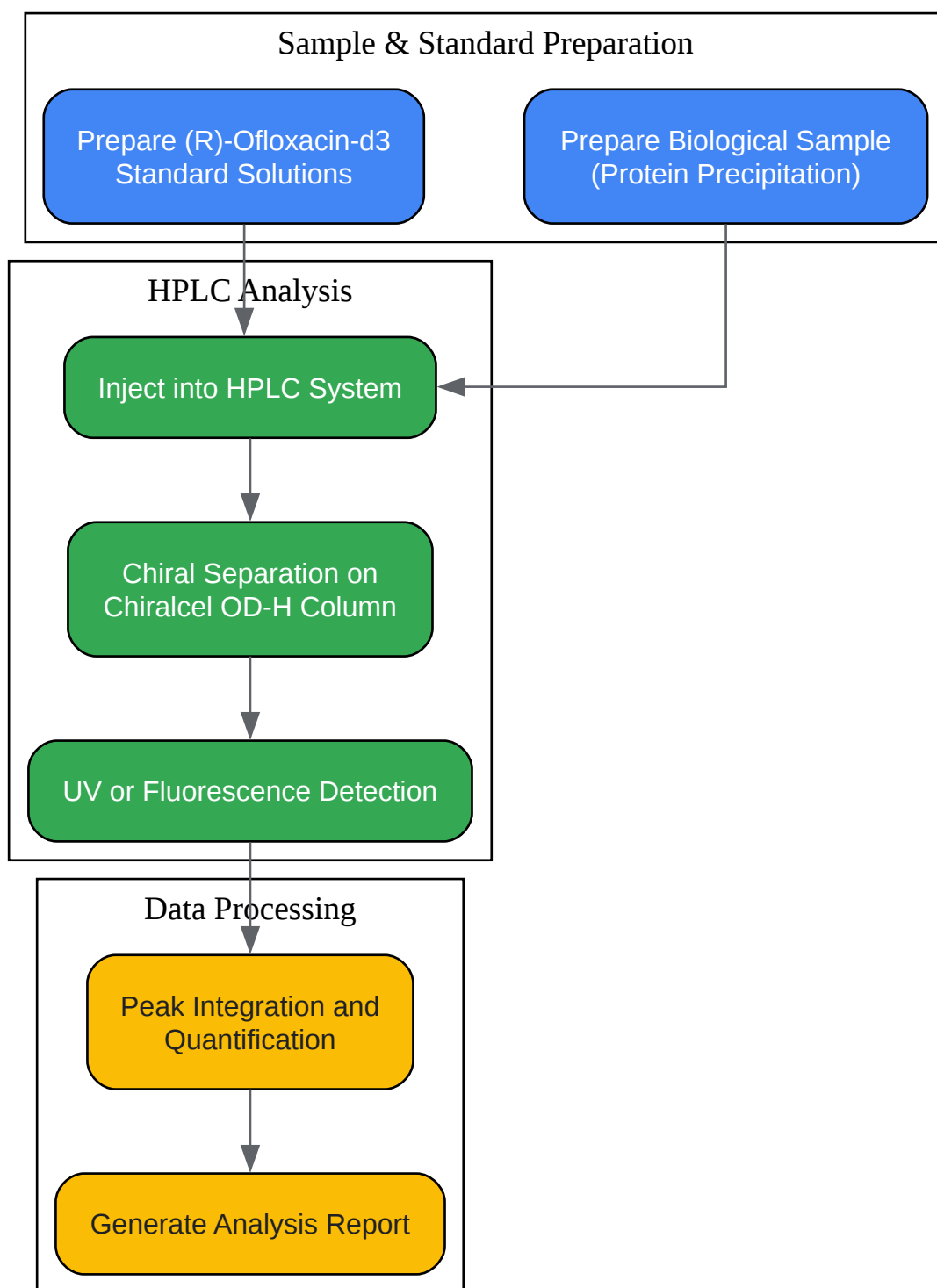
Validation Parameter	Result
Linearity (µg/mL)	1 - 50
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98.5% - 101.2%

Conclusion

The described HPLC method provides a reliable and robust solution for the chiral separation and quantification of **(R)-Ofloxacin-d3**. The use of a Chiralcel OD-H column with a modified

hexane-based mobile phase allows for excellent resolution of the enantiomers. The method is validated and demonstrated to be suitable for high-throughput analysis in a quality control or research environment, including the analysis of biological samples for pharmacokinetic studies.

Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **(R)-Ofloxacin-d3**.

Protocols

Protocol 1: Preparation of Mobile Phase

- Carefully measure the required volumes of hexane, ethanol, methanol, glacial acetic acid, and diethylamine in the ratio of 70:20:10:0.45:0.05.
- Mix the solvents thoroughly in a suitable glass container.
- Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Protocol 2: System Suitability Test

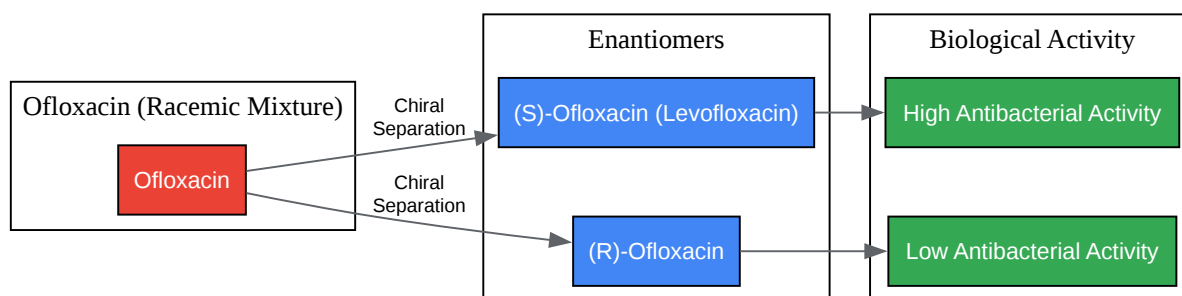
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a standard solution of a racemic mixture of Ofloxacin (or a mixture of **(R)-Ofloxacin-d3** and (S)-Ofloxacin) five times.
- The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.

Protocol 3: Quantitative Analysis of **(R)-Ofloxacin-d3**

- Calibration Curve:
 - Inject the prepared working standard solutions in ascending order of concentration.
 - Record the peak area for each concentration.
 - Plot a calibration curve of peak area versus concentration.

- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r^2).
- Sample Analysis:
 - Inject the prepared sample solution.
 - Record the peak area of the **(R)-Ofloxacin-d3** peak.
 - Calculate the concentration of **(R)-Ofloxacin-d3** in the sample using the calibration curve equation.

Signaling Pathway and Logical Relationship Diagram



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Caption: Relationship between Ofloxacin enantiomers and their activity.

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